molecular formula C7H4ClO3P B043517 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one CAS No. 5381-99-7

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Cat. No.: B043517
CAS No.: 5381-99-7
M. Wt: 202.53 g/mol
InChI Key: BVOITXUNGDUXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a chemical compound with the molecular formula C7H4ClO3P. It is commonly used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions. This compound is known for its reactivity and ability to form H-phosphonates, which are crucial intermediates in the synthesis of nucleotides .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in the phosphorylation and phosphitylation of alcohols . It also plays a role in the formation of H-phosphonates, which are commonly utilized in the synthesis of nucleotides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

At the molecular level, this compound is involved in fast coupling rates and hydrolytic cleavage . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in the formation of H-phosphonates, suggesting it may play a role in certain metabolic pathways . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Salicyl chlorophosphite
  • 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
  • Van Boom’s Reagent

Uniqueness: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its cyclic structure, which provides enhanced reactivity and stability compared to acyclic analogs. This makes it particularly effective in fast coupling reactions and hydrolytic cleavage .

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285003
Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-99-7
Record name 5381-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Reactant of Route 2
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Reactant of Route 3
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Reactant of Route 4
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Reactant of Route 5
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Customer
Q & A

Q1: What is the primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the context of the provided research papers?

A1: this compound, also known as salicylchlorophosphite, is predominantly used as a phosphitylating agent in the synthesis of nucleoside 5'-triphosphates and their analogs. [] This involves reacting the compound with the 5'-hydroxy group of protected nucleosides, forming a reactive intermediate that can be further manipulated to introduce various modifications at the phosphate group. [, , , , ]

Q2: How does this compound react with nucleosides?

A2: this compound reacts with the 5'-hydroxy group of protected nucleosides to form a nucleoside 5'-phosphite intermediate. [, , , ] This intermediate is then typically reacted with pyrophosphate or its analogs, followed by oxidation and deprotection, to yield the desired nucleoside 5'-triphosphate analogs.

Q3: Can you provide an example of a specific nucleoside triphosphate analog synthesized using this compound and its biological activity?

A3: One example is the synthesis of AZT 5'-alpha-borano-beta,gamma-(difluoromethylene)triphosphate (AZT 5'-alphaB-betagammaCF(2)TP) using this compound as a key reagent. [] This compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase, comparable to that of AZT triphosphate, and showed significantly improved stability in serum and cell extracts.

Q4: What other types of nucleoside triphosphate modifications have been achieved using this compound?

A4: Besides AZT 5'-triphosphate mimics, researchers have successfully employed this compound to synthesize various other modified nucleoside triphosphates. This includes nucleoside 5'-O-(1,3-dithiotriphosphates), nucleoside 5'-O-(1,1-dithiotriphosphates), ribonucleoside 5'-(alpha-P-borano)triphosphates, 4′-thio-β-D-arabinofuranosylcytosine triphosphate, and fluorescently labeled nucleoside triphosphates. [, , , , , ]

Q5: What are the advantages of using this compound in nucleoside triphosphate synthesis?

A5: The research papers highlight the speed and efficiency of this compound in facilitating these reactions. [] The compound allows for the preparation of nucleoside 5′-triphosphates under relatively mild conditions and with good yields. [] Moreover, it enables the introduction of various modifications at the phosphate group, leading to diverse nucleoside triphosphate analogs with potentially enhanced properties like stability or biological activity.

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C7H4ClO3P, and its molecular weight is 202.54 g/mol. []

Q7: Are there any safety concerns regarding handling this compound?

A7: Yes, this compound is hygroscopic, corrosive, and lachrymatory. [] Therefore, it should be handled with caution in a well-ventilated fume hood and stored under anhydrous conditions to prevent degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.